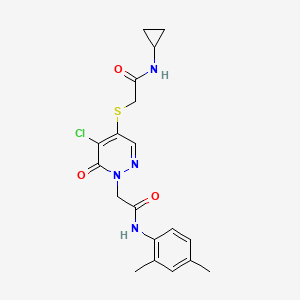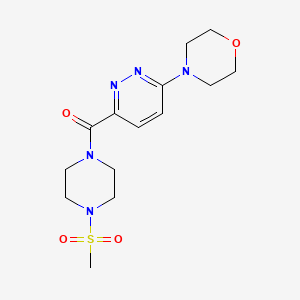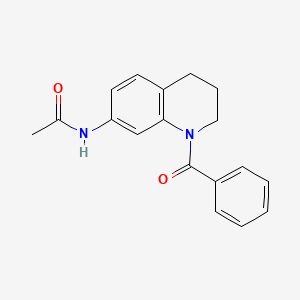![molecular formula C22H27N5OS B2568979 4-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,2-dihydroquinazoline-2-thione CAS No. 440334-20-3](/img/structure/B2568979.png)
4-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,2-dihydroquinazoline-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,2-dihydroquinazoline-2-thione is a useful research compound. Its molecular formula is C22H27N5OS and its molecular weight is 409.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
Research has demonstrated that derivatives of this compound have been synthesized and screened for their antimicrobial activities. Notably, compounds closely related to the chemical structure have shown good or moderate activities against a range of test microorganisms, indicating potential utility in developing new antimicrobial agents. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial efficacy, suggesting the antimicrobial potential of these chemical structures (Bektaş et al., 2007).
Molecular Docking and Antitumor Activities
Another study focused on the synthesis of long-chain 1-(2-methoxyphenyl)piperazine derivatives, showing high 5-HT(1A) receptor affinity and fluorescence properties. These compounds were evaluated for their ability to visualize 5-HT(1A) receptors in cells, suggesting applications in receptor localization and potentially in cancer research, where receptor expression patterns can offer diagnostic insights (Lacivita et al., 2009).
Quantum Chemical Calculations
El-Emam et al. (2012) conducted quantum chemical calculations on a structurally similar compound to understand its geometrical structure, vibrational wavenumbers, and potential as a chemotherapeutic agent. This study offers insights into the molecular properties that could be critical for designing more effective drugs with minimized side effects (El-Emam et al., 2012).
Serotonin Receptor Ligands
Several studies have synthesized derivatives with the intention of finding potent ligands for serotonin receptors, indicating a potential application in treating neurological and psychiatric disorders. These compounds exhibit significant binding affinity, highlighting their potential in therapeutic applications targeting the central nervous system (Sarvà et al., 2002).
Antihypertensive Agents
Compounds structurally related to "4-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,2-dihydroquinazoline-2-thione" have been evaluated as alpha 1-adrenoceptor antagonists, which are essential in managing hypertension. These studies provide a basis for developing new antihypertensive drugs with improved efficacy and safety profiles (Campbell et al., 1987).
Propriétés
IUPAC Name |
4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propylimino]-4aH-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5OS/c1-28-18-9-7-17(8-10-18)27-15-13-26(14-16-27)12-4-11-23-21-19-5-2-3-6-20(19)24-22(29)25-21/h2-3,5-10,19H,4,11-16H2,1H3,(H,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPXAGSNNCGEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCN=C3C4C=CC=CC4=NC(=S)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2568896.png)


![Methyl 4-((2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)carbamoyl)benzoate](/img/structure/B2568900.png)



![1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2568908.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568909.png)

![2-Chloro-1-spiro[2.4]heptan-6-ylethanone](/img/structure/B2568914.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2568915.png)
![N-(2-furylmethyl)[4-hydroxy-8-(trifluoromethyl)(3-quinolyl)]carboxamide](/img/structure/B2568917.png)
![1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2568918.png)
